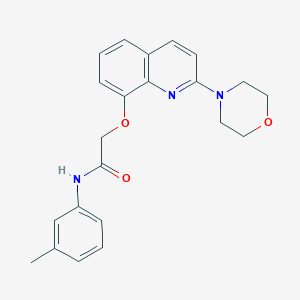

2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antifungal Properties

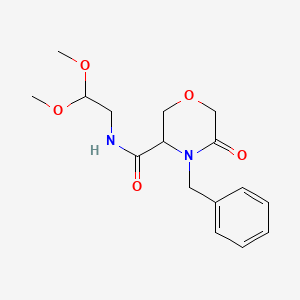

Research on derivatives closely related to 2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide highlights their potential as broad-spectrum antifungal agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent fungicidal agents against various Candida species and show antifungal activity against Aspergillus species. These findings indicate a promising avenue for the development of new antifungal medications, especially after modifications that improved their plasmatic stability while maintaining in vitro antifungal activity (Bardiot et al., 2015).

Structural and Property Analysis

Another aspect of research on similar compounds includes the study of their structural aspects and properties, particularly when interacting with different acids. Studies have revealed that compounds such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide can form gels or crystalline solids depending on the type of acid treatment. This kind of research is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science (Karmakar et al., 2007).

Antinociceptive Effects

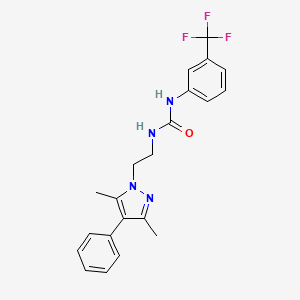

Research into compounds structurally related to 2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide also includes the exploration of their potential for treating pain. For example, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been shown to possess high σ1 receptor affinity, indicating its potential for treating inflammatory pain through antinociceptive effects. This suggests that related compounds could be developed as new pain management drugs (Navarrete-Vázquez et al., 2016).

Therapeutic Effects in Viral Infections

Another intriguing application is the therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound has demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival rates in infected mice. Such research underscores the potential of morpholinoquinolin-8-yl derivatives in developing treatments for viral infections (Ghosh et al., 2008).

Antimicrobial and Hemolytic Activity

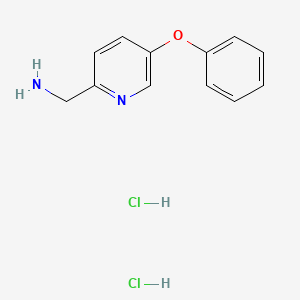

The antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has shown variable activity against selected microbial species, highlighting their potential as antimicrobial agents. Such compounds have been found to possess less toxicity, indicating their suitability for further biological screening (Gul et al., 2017).

properties

IUPAC Name |

N-(3-methylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-16-4-2-6-18(14-16)23-21(26)15-28-19-7-3-5-17-8-9-20(24-22(17)19)25-10-12-27-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSNSDSFRJLBDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)

![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2380615.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2380617.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2380619.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide oxalate](/img/structure/B2380620.png)